[N-[(2-Methoxyphenyl)methylideneamino]-C-methylsulfanylcarbonimidoyl]-prop-2-enylazanium;iodide
Overview
Description
[N-[(2-Methoxyphenyl)methylideneamino]-C-methylsulfanylcarbonimidoyl]-prop-2-enylazanium;iodide is a useful research compound. Its molecular formula is C13H18IN3OS and its molecular weight is 391.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Semiconductor Thin Films
Wei et al. (2012) synthesized 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide and used it as a strong n-type dopant for fullerene C(60), a well-known n-channel semiconductor. This compound demonstrated high conductivity and stability, making it promising for organic electronic devices (Wei et al., 2012).
Enamine Chemistry
Rasmussen et al. (1981) discussed the preparation and alkylation of cyclic and non-cyclic enamino-thiones using compounds similar to the requested chemical. These substances were alkylated to produce S-alkylated iminium iodides, indicating potential in organic synthesis (Rasmussen et al., 1981).
Benzo[b] Thiophene Derivatives
Campaigne and Abe (1975) synthesized isomeric benzo[b] thiophene-2-carboxylic acids with methoxy groups, exploring their potential in organic chemistry (Campaigne & Abe, 1975).
Analgesic and Anti-Inflammatory Activity
Abu‐Hashem and Youssef (2011) created derivatives involving 6-[(4-Methoxy/4,9-dimethoxy)-7-methylfurochromen-5-ylideneamino]-2-thioxo-2,3-dihydropyrimidin-4-ones and studied their analgesic and anti-inflammatory properties (Abu‐Hashem & Youssef, 2011).
Dye-Sensitized Solar Cells
Wu et al. (2013) utilized a related ionic liquid for iodide sources in dye-sensitized solar cells, highlighting its potential in renewable energy applications (Wu et al., 2013).
Carbon Paste Electrode
Ghaedi et al. (2015) investigated the use of modified carbon nanotubes for iodide selective carbon paste electrodes, showcasing its utility in analytical chemistry (Ghaedi et al., 2015).
Properties
IUPAC Name |
[N-[(2-methoxyphenyl)methylideneamino]-C-methylsulfanylcarbonimidoyl]-prop-2-enylazanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS.HI/c1-4-9-14-13(18-3)16-15-10-11-7-5-6-8-12(11)17-2;/h4-8,10H,1,9H2,2-3H3,(H,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXLTRCOKNYWFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NN=C([NH2+]CC=C)SC.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18IN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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